(S)-2-Amino-3-methyl-N-(4-oxocyclohexyl)butanamide
Description
(S)-2-Amino-3-methyl-N-(4-oxocyclohexyl)butanamide is a chiral amide derivative characterized by a branched amino acid backbone (valine-like structure) and a 4-oxocyclohexyl substituent. The compound’s stereochemistry at the α-carbon (S-configuration) and the ketone-functionalized cyclohexyl group distinguish it from simpler butanamide analogs.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-(4-oxocyclohexyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-7(2)10(12)11(15)13-8-3-5-9(14)6-4-8/h7-8,10H,3-6,12H2,1-2H3,(H,13,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABXZHLSZWIBAY-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCC(=O)CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCC(=O)CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-methyl-N-(4-oxocyclohexyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as (S)-2-Amino-3-methylbutanoic acid and 4-oxocyclohexanone.
Amide Bond Formation: The key step involves the formation of an amide bond between the amino group of (S)-2-Amino-3-methylbutanoic acid and the carbonyl group of 4-oxocyclohexanone. This can be achieved using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-methyl-N-(4-oxocyclohexyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as NaOH (Sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
(S)-2-Amino-3-methyl-N-(4-oxocyclohexyl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (S)-2-Amino-3-methyl-N-(4-oxocyclohexyl)butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular weights calculated or inferred from evidence where possible. †Calculated based on formula C10H17NO2.
Key Observations :
- Substituent Effects: The 4-oxocyclohexyl group in the target compound introduces a rigid, alicyclic ketone, contrasting with heterocyclic (e.g., thiazole in ) or aromatic (e.g., coumarin in ) groups.
- Stereochemistry : The (S)-configuration at the α-carbon is critical for chiral recognition in biological systems, as seen in LM11A-31 (), where stereospecificity underpins its neuroprotective efficacy.
Pharmacological and Therapeutic Potential
- PDE5 Inhibition: Compounds with 2-aminothiazole substituents () exhibit full PDE5 inhibition, suggesting that substituent electronics (e.g., electron-deficient thiazole) enhance target binding. The target compound’s 4-oxocyclohexyl group, while less electron-withdrawing, may offer alternative binding modes via hydrogen bonding.
- Neurotherapeutics: LM11A-31 (), a morpholinoethyl-substituted analog, demonstrates clinical success in Alzheimer’s trials. The target compound’s cyclohexanone group could modulate blood-brain barrier penetration differently due to increased polarity.
- Antiproliferative Applications : Butanamide derivatives with pyridinyl and sulfonamide groups () act as CTPS1 inhibitors, highlighting the scaffold’s versatility. The target compound’s lack of sulfonamide groups may limit this activity but expand selectivity for other targets.
Biological Activity
(S)-2-Amino-3-methyl-N-(4-oxocyclohexyl)butanamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a chiral amino group and a cyclohexyl moiety, which are critical for its biological activity. The synthesis typically involves several steps, including the formation of amides and potential bromination of cyclohexane derivatives. The synthetic routes are optimized for yield and purity, enabling further studies on its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various biochemical pathways. The amino group facilitates binding to receptors, while the cyclohexyl structure enhances lipophilicity, aiding cellular uptake.
Key Mechanisms:
- Receptor Interaction : The compound acts on neuropeptide Y (NPY) receptors, influencing pathways related to appetite regulation and neuroprotection.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit enzymes involved in metabolic processes, potentially offering therapeutic benefits in metabolic disorders.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | NPY Receptor Antagonism | Radioligand Binding Assay | Showed selective binding to Y1 and Y2 receptors with pKb values indicating high affinity. |
| Study 2 | Metabolic Pathway Modulation | In Vivo Mouse Models | Reduced food intake in treated mice compared to controls; potential for obesity treatment. |
| Study 3 | Enzyme Inhibition | In Vitro Assays | Demonstrated inhibition of key metabolic enzymes with IC50 values in low micromolar range. |
Case Studies
- Neuropeptide Y Receptor Study : A study conducted on HEK293T cells expressing human NPY receptors showed that this compound effectively inhibited receptor activation by endogenous ligands. This suggests a potential role in managing conditions like obesity and anxiety disorders.
- Metabolic Effects in Rodent Models : In a controlled study involving DBA/1 mice, administration of the compound resulted in significant weight reduction and altered metabolic profiles, indicating its utility as a weight management agent.
- Enzymatic Activity Modulation : Research involving enzyme assays indicated that the compound could modulate activity levels of enzymes associated with glucose metabolism, suggesting implications for diabetes treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
